N-(1-benzylpiperidin-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
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Description
N-(1-benzylpiperidin-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the potential of N-(1-benzylpiperidin-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide derivatives in antimicrobial applications. For instance, a study by Ramachandran (2017) synthesized N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives showing good antibacterial activity against Staphylococcus aureus and Escherichia coli. This highlights the compound's role in combating bacterial infections through its structural modifications (Ramachandran, 2017).
Enzyme Inhibition for Drug Design
The compound and its derivatives have been explored for their enzyme inhibitory properties, particularly in the design of novel xanthine oxidase (XO) inhibitors. Zhang et al. (2019) reported the synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as XO inhibitors. These compounds were developed through a structure-based drug design strategy, leading to potent XO inhibitors with significant implications for treating diseases like gout (Zhang et al., 2019).
Molecular Interactions and Crystal Engineering
The exploration of this compound in crystal engineering has shed light on its utility in forming specific molecular complexes and networks. A study by Angeloni and Orpen (2001) on tetrachloroplatinate salts with related compounds demonstrated the control over hydrogen bond network dimensionality, emphasizing the compound's role in guiding the assembly of complex crystal structures (Angeloni & Orpen, 2001).
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-22(18-6-10-23-21(14-18)28-20-9-13-27-16-20)24-19-7-11-25(12-8-19)15-17-4-2-1-3-5-17/h1-6,10,14,19-20H,7-9,11-13,15-16H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNNMAWGLNEZNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=NC=C2)OC3CCOC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.